molecular formula C11H5F4N B14134345 2,3,5,6-Tetrafluoro-4-phenylpyridine CAS No. 2875-19-6

2,3,5,6-Tetrafluoro-4-phenylpyridine

Cat. No.: B14134345
CAS No.: 2875-19-6
M. Wt: 227.16 g/mol
InChI Key: KQLOCMVTIMEOTK-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-phenylpyridine is a fluorinated aromatic heterocyclic compound. The presence of fluorine atoms in the pyridine ring significantly alters its chemical and physical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrafluoro-4-phenylpyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of pentafluoropyridine with phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale fluorination processes using reagents like cobalt trifluoride (CoF3) or potassium fluoride (KF) in high-temperature reactors. These methods ensure high yields and purity of the desired fluorinated products .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluoro-4-phenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluoro-4-phenylpyridine involves its interaction with various molecular targets. The fluorine atoms in the compound increase its lipophilicity and electron-withdrawing capacity, which can enhance its binding affinity to specific enzymes or receptors. This makes it a valuable scaffold in drug design and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,6-Tetrafluoro-4-phenylpyridine is unique due to the presence of both fluorine atoms and a phenyl group, which imparts distinct electronic and steric properties. This combination makes it particularly useful in applications requiring specific reactivity and stability profiles .

Properties

CAS No.

2875-19-6

Molecular Formula

C11H5F4N

Molecular Weight

227.16 g/mol

IUPAC Name

2,3,5,6-tetrafluoro-4-phenylpyridine

InChI

InChI=1S/C11H5F4N/c12-8-7(6-4-2-1-3-5-6)9(13)11(15)16-10(8)14/h1-5H

InChI Key

KQLOCMVTIMEOTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=C2F)F)F)F

Origin of Product

United States

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